molecular formula C13H15Cl2O6P B13942611 2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (2,4-dichlorophenyl)methyl ester CAS No. 32425-90-4

2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (2,4-dichlorophenyl)methyl ester

Cat. No.: B13942611
CAS No.: 32425-90-4
M. Wt: 369.13 g/mol
InChI Key: DEMKRNKUPDXQOP-RMKNXTFCSA-N
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Description

(E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid 2,4-dichlorobenzyl ester is a complex organic compound with potential applications in various fields, including chemistry, biology, and industry. This compound features a unique structure that combines a phosphinyl group, a butenoic acid moiety, and a dichlorobenzyl ester, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid 2,4-dichlorobenzyl ester typically involves multiple steps, starting with the preparation of the individual components. The phosphinyl group can be introduced through a reaction involving dimethyl phosphite and an appropriate alkene under controlled conditions. The butenoic acid moiety is synthesized via a series of reactions, including aldol condensation and subsequent dehydration. The final esterification step involves the reaction of the butenoic acid derivative with 2,4-dichlorobenzyl alcohol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. The purification process often involves techniques such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid 2,4-dichlorobenzyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the dichlorobenzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of phosphonic acids and other oxidized derivatives.

    Reduction: Formation of phosphinyl alcohols and other reduced products.

    Substitution: Formation of substituted esters with various functional groups.

Scientific Research Applications

(E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid 2,4-dichlorobenzyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid 2,4-dichlorobenzyl ester involves its interaction with specific molecular targets and pathways. The compound’s phosphinyl group can interact with enzymes and proteins, potentially inhibiting their activity. The butenoic acid moiety may also play a role in modulating biological pathways, leading to various physiological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid methyl ester
  • (E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid ethyl ester
  • (E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid propyl ester

Uniqueness

(E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid 2,4-dichlorobenzyl ester is unique due to the presence of the dichlorobenzyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

32425-90-4

Molecular Formula

C13H15Cl2O6P

Molecular Weight

369.13 g/mol

IUPAC Name

(2,4-dichlorophenyl)methyl (E)-3-dimethoxyphosphoryloxybut-2-enoate

InChI

InChI=1S/C13H15Cl2O6P/c1-9(21-22(17,18-2)19-3)6-13(16)20-8-10-4-5-11(14)7-12(10)15/h4-7H,8H2,1-3H3/b9-6+

InChI Key

DEMKRNKUPDXQOP-RMKNXTFCSA-N

Isomeric SMILES

C/C(=C\C(=O)OCC1=C(C=C(C=C1)Cl)Cl)/OP(=O)(OC)OC

Canonical SMILES

CC(=CC(=O)OCC1=C(C=C(C=C1)Cl)Cl)OP(=O)(OC)OC

Origin of Product

United States

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